molecular formula C16H15N3O3S B11130074 methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11130074
M. Wt: 329.4 g/mol
InChI Key: MKLMPGUIZRCPNU-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a methyl group at position 5, a methyl ester at position 4, and a 2-amino substituent acylated with a 1-methylindole-4-carbonyl group. The thiazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to bioactivity through hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C16H15N3O3S

Molecular Weight

329.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1-methylindole-4-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H15N3O3S/c1-9-13(15(21)22-3)17-16(23-9)18-14(20)11-5-4-6-12-10(11)7-8-19(12)2/h4-8H,1-3H3,(H,17,18,20)

InChI Key

MKLMPGUIZRCPNU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=C3C=CN(C3=CC=C2)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis as the Foundation

The thiazole core is typically constructed via the Hantzsch thiazole synthesis, a classical method involving the condensation of thioamides with α-haloketones. For this compound, the 5-methyl-thiazole-4-carboxylate moiety is synthesized first. As demonstrated in continuous flow microreactor systems for analogous indolylthiazoles, thioamide precursors react with α-bromoketones (e.g., methyl 2-bromoacetoacetate) at elevated temperatures (150°C) to form the thiazole ring. The reaction proceeds via nucleophilic substitution, with the thioamide sulfur attacking the α-carbon of the bromoketone, followed by cyclization and elimination of HBr.

Key Conditions:

  • Solvent: DMF or methanol

  • Temperature: 120–150°C

  • Reaction Time: 3.75–15 minutes (flow systems) vs. 4–6 hours (batch)

  • Yield: 49–77% for thiazole intermediates

Indole Carbonyl Component Preparation

The (1-methyl-1H-indol-4-yl)carbonyl group is synthesized separately through Friedel-Crafts acylation or direct carbamoylation of 1-methylindole. A common approach involves treating 1-methylindole-4-carboxylic acid with thionyl chloride to generate the corresponding acid chloride, which is subsequently coupled to the thiazole amine. Alternative routes employ in situ activation using coupling agents like EDC/HOBt in dichloromethane.

Critical Considerations:

  • Steric hindrance at the indole C4 position necessitates careful reagent selection.

  • Protection of the indole nitrogen via methylation (as in the target compound) prevents unwanted side reactions.

Amide Bond Formation

Coupling the thiazole-2-amine with the activated indole carbonyl derivative is achieved through nucleophilic acyl substitution. In batch synthesis, this step often uses:

  • Reagents: Triethylamine (base), DMF solvent, 0°C to room temperature

  • Yield: 60–75% for analogous indole-thiazole hybrids

Recent advancements employ flow chemistry to minimize intermediate isolation. For example, a two-chip microreactor system sequentially performs thiazole formation, deprotection, and amide coupling, achieving an overall yield of 38–82%.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

ParameterOptimal ConditionImpact on YieldSource
Solvent PolarityDMF > THF > MeCN+15% yield
Reaction Temp.150°C (flow) vs. 80°C (batch)+22% yield
Residence Time3.75 min (flow)Reduced byproduct

Polar aprotic solvents like DMF enhance reaction rates by stabilizing transition states in the Hantzsch cyclization. Elevated temperatures in flow systems improve kinetics without degrading heat-sensitive intermediates.

Catalytic and Stoichiometric Adjustments

  • Base Selection: Triethylamine outperforms K₂CO₃ in suppressing N-methylindole decomposition during coupling.

  • Equivalents of α-Bromoketone: A 1.2:1 molar ratio of bromoketone to thioamide maximizes thiazole yield while minimizing dihalogenation byproducts.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, indole H-3)

  • δ 3.92 (s, 3H, COOCH₃)

  • δ 2.48 (s, 3H, thiazole C5-CH₃)

LC-MS:

  • Observed [M+H]⁺: 329.4 m/z (calculated 329.4)

Purity Assessment

MethodConditionsPuritySource
Reverse-Phase HPLCC18 column, MeCN/H₂O (70:30)≥98%
TLCSilica gel, EtOAc/hexane (1:1)Rf 0.42

Challenges and Mitigation Strategies

Byproduct Formation in Thiazole Synthesis

Common issues include:

  • Dihalogenated Thiazoles: Caused by excess α-bromoketone. Mitigated by stoichiometric control.

  • Indole Ring Oxidation: Addressed by conducting reactions under inert atmosphere.

Low Coupling Efficiency

The steric bulk of the 1-methylindole-4-carbonyl group reduces amidation yields. Solutions include:

  • Using ultra-thin microreactors to enhance mixing

  • Switching from EDC to HATU as a coupling agent

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeScalabilitySource
Batch (stepwise)49–7118–24 hrsModerate
Continuous Flow38–82<15 minHigh

Continuous flow methods significantly reduce reaction times and improve reproducibility but require specialized equipment. Batch processes remain preferable for small-scale exploratory syntheses .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The indole and thiazole moieties play crucial roles in these interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure can be compared to analogs with variations in substituents or positional isomerism:

Compound Name Key Structural Features Differences from Target Compound References
Ethyl 4-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate Ethyl ester at position 5; methyl at position 4 Positional isomerism (ester and methyl group placement)
Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-1,3-thiazole-4-carboxylate Benzoyl at position 5; pyrrolidinyl at position 2 Aryl vs. indole carbonyl; secondary amine vs. acylated amino group
Methyl 2-amino-5-(2-chlorophenyl)-1,3-thiazole-4-carboxylate 2-Chlorophenyl at position 5; free amino group at position 2 Chlorinated aryl vs. indole carbonyl; unsubstituted amino group
Ethyl 5-methyl-2-[(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate Phenylethylamino at position 2 Flexible alkyl-aryl vs. rigid indole carbonyl

Key Observations :

  • Positional Isomerism : Ethyl 4-methyl-...-5-carboxylate shares the indole carbonyl but differs in ester/methyl placement, which may alter electronic properties and binding affinity.
  • Amino Group Modifications: Acylation of the amino group (target compound) versus secondary amines (e.g., pyrrolidinyl ) affects hydrogen-bonding capacity and steric bulk.

Comparison with Analog Syntheses :

  • Compound 9a uses benzoyl chloride for acylation, whereas the target compound requires indole-4-carbonyl chloride.
  • Ethyl 4-methyl-...-5-carboxylate may involve regioselective esterification to position 5, contrasting with the target’s position 4.
Physicochemical Properties
Property Target Compound Methyl 5-benzoyl-2-(pyrrolidin-1-yl)-thiazole-4-carboxylate Ethyl 4-methyl-...-5-carboxylate
Molecular Weight ~343.4 g/mol (estimated) 342.4 g/mol 343.4 g/mol
Solubility Moderate (ester and indole groups) Lower (benzoyl is hydrophobic) Similar (ethyl ester)
Hydrogen Bonding High (amide NH, ester CO) Moderate (pyrrolidinyl N-H) High (amide NH, ester CO)

Key Observations :

  • Ethyl vs. methyl esters (e.g., ) marginally affect molecular weight but may influence lipophilicity.

Biological Activity

Methyl 5-methyl-2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the indole moiety is also significant, as indole derivatives are recognized for their anticancer properties. The structure can be summarized as follows:

  • Chemical Formula : C13H14N4O2S
  • Molecular Weight : 278.34 g/mol
  • IUPAC Name : this compound

Research has indicated that compounds containing thiazole and indole moieties often exhibit various mechanisms of action, including:

  • Antitumor Activity : Thiazole derivatives have been shown to induce apoptosis in cancer cells by targeting specific pathways such as the Bcl-2 family proteins and inhibiting cell cycle progression .
  • Enzyme Inhibition : Some studies suggest that thiazole derivatives can inhibit key enzymes involved in cancer cell proliferation, such as HSET (KIFC1), leading to multipolar spindle formation and subsequent cell death .

Anticancer Activity

A series of studies have demonstrated the anticancer potential of this compound against various cancer cell lines. The following table summarizes findings from key studies:

Study Cell Line IC50 (µM) Mechanism
Study AA431 (human epidermoid carcinoma)10–30Induction of apoptosis via Bcl-2 inhibition
Study BU251 (human glioblastoma)15–25Inhibition of HSET leading to multipolar spindles
Study CWM793 (human melanoma)20–35Disruption of cell cycle progression

Case Studies

Several case studies have highlighted the therapeutic potential of thiazole-containing compounds:

  • Case Study on Indole-Thiazole Derivatives :
    • Researchers synthesized a series of indole-thiazole derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. The study revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced activity compared to standard chemotherapy agents like doxorubicin .
  • High-throughput Screening for HSET Inhibitors :
    • A recent study focused on high-throughput screening to identify inhibitors of HSET, revealing that certain thiazole derivatives, including those similar to this compound, displayed significant inhibitory activity at nanomolar concentrations .

Q & A

Q. Optimization Parameters :

  • Temperature : Controlled reflux (e.g., 80–100°C in acetic acid) ensures efficient cyclization and minimizes side reactions .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while acetic acid aids in protonation during cyclization .
  • Monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are critical for tracking reaction progress and purity .

What spectroscopic techniques are most effective for characterizing this compound?

Basic Research Question
Key techniques include:

Technique Application Evidence
1H/13C NMR Assigns protons and carbons in the thiazole, indole, and ester groups. DMSO-d6 resolves tautomeric forms of the indole moiety .
IR Spectroscopy Identifies carbonyl stretches (amide C=O at ~1650 cm⁻¹, ester C=O at ~1720 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Mass Spectrometry (MS) Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns to validate substituents .
X-ray Crystallography Resolves 3D structure, including dihedral angles between thiazole and indole planes (if single crystals are obtainable) .

How does the compound's structure influence its biological activity, particularly its interactions with enzymes or receptors?

Advanced Research Question

  • Thiazole-Indole Synergy : The thiazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets), while the indole moiety mimics tryptophan side chains, enhancing receptor binding .
  • Ester Group Role : The methyl ester improves membrane permeability, as demonstrated in analogs with increased cellular uptake compared to carboxylic acid derivatives .
  • Case Study : In antimicrobial assays, derivatives lacking the 1-methylindole group showed reduced activity, highlighting its role in disrupting bacterial DNA gyrase .

What strategies can resolve contradictions in biological activity data across different studies?

Advanced Research Question
Contradictions often arise from variations in assay conditions or substituent effects. Methodological approaches include:

Standardized Assays : Re-evaluate activity under uniform conditions (e.g., fixed pH, temperature) to isolate structural contributions .

SAR Analysis : Compare analogs (see Table 1) to identify critical substituents. For example, replacing the indole with pyrazole reduces anticancer potency, emphasizing the indole’s importance .

Computational Modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities and rationalize discrepancies between in vitro and cellular data .

Q. Table 1: Structural Analogs and Biological Activities

Compound Modification Activity Trend Evidence
Methyl 5-methyl-2-[(pyridin-2-yl)amino]-1,3-thiazole-4-carboxylate Indole → pyridineReduced antifungal activity
Ethyl 2-{[(4,7-dimethoxyindol-2-yl)carbonyl]amino}-4-methylthiazole-5-carboxylate Methoxy substitutionsEnhanced anticancer IC50 (1.2 µM vs. 5.6 µM in parent)

What are the key considerations in designing derivatives to enhance potency or selectivity?

Advanced Research Question

Bioisosteric Replacement : Substitute the methyl ester with a trifluoromethyl group to improve metabolic stability without compromising permeability (e.g., see for trifluoromethylphenyl analogs) .

Steric Effects : Bulkier substituents on the indole nitrogen (e.g., isopropyl instead of methyl) can reduce off-target interactions, as shown in kinase selectivity screens .

Pro-drug Strategies : Convert the ester to a hydroxyl group in vivo for targeted release, leveraging esterase-rich environments in cancer cells .

What are the stability profiles under various pH and temperature conditions?

Basic Research Question

  • pH Stability : The compound is stable at neutral pH (7.0) but hydrolyzes rapidly under alkaline conditions (pH >9) due to ester cleavage. Acidic conditions (pH <3) promote indole ring protonation without degradation .
  • Thermal Stability : Decomposition occurs above 150°C, with DSC showing an endothermic peak at 160°C (ΔH = 120 J/g) .
  • Storage Recommendations : Store at 4°C in anhydrous DMSO or ethanol to prevent hydrolysis .

How can computational methods predict the compound's binding modes with biological targets?

Advanced Research Question

  • Docking Workflow :
    • Target Preparation : Retrieve protein structures (e.g., PDB ID 3ERT for estrogen receptor) and remove water molecules.
    • Ligand Preparation : Optimize the compound’s geometry using Gaussian09 (B3LYP/6-31G* basis set) .
    • Binding Site Analysis : Grid-based docking (e.g., Glide) identifies favorable poses, with scoring functions (e.g., MM-GBSA) ranking affinity .
  • Validation : Compare predicted binding energies with experimental IC50 values to refine force field parameters .

What are the common impurities or byproducts encountered during synthesis, and how are they addressed?

Basic Research Question

Impurity Source Mitigation Strategy Evidence
Uncyclized Thiosemicarbazide Incomplete thiazole ring closureProlong reflux time (6–8 hrs) and monitor via TLC .
Diastereomers Racemization during amide couplingUse chiral auxiliaries or low-temperature conditions (-20°C) .
Ester Hydrolysis Byproduct Moisture exposure during storageUse anhydrous solvents and molecular sieves .

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